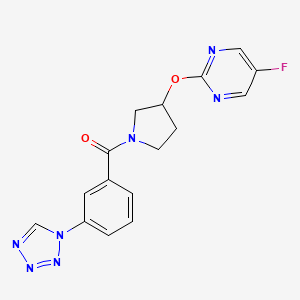

(3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that features a tetrazole ring, a pyrimidine ring, and a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of multiple heterocyclic rings suggests that it may exhibit a range of biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves several steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a involving the reaction of an azide with a nitrile under copper-catalyzed conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of an appropriate amine with a dihaloalkane.

Coupling Reactions: The final step involves coupling the tetrazole, pyrimidine, and pyrrolidine intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch reactors.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Amines derived from the tetrazole ring.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit antimicrobial, antiviral, or anticancer activities due to the presence of the tetrazole and pyrimidine rings, which are known to interact with biological targets.

Medicine

In medicine, the compound could be explored for its potential as a therapeutic agent. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to new pharmaceuticals with improved efficacy and safety profiles.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical structure of the compound.

Mecanismo De Acción

The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that require carboxylate substrates. The pyrimidine ring may interact with nucleic acids or proteins, disrupting their normal function.

Comparación Con Compuestos Similares

Similar Compounds

(3-(1H-tetrazol-1-yl)phenyl)methanone: Lacks the pyrrolidine and pyrimidine rings, potentially reducing its biological activity.

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: Lacks the tetrazole ring, which may affect its interaction with biological targets.

Uniqueness

The uniqueness of (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone lies in its combination of three distinct heterocyclic rings, each contributing to its potential biological activity and versatility in chemical synthesis. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.

Actividad Biológica

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has garnered attention in recent pharmacological research due to its potential biological activities, particularly as a novel therapeutic agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H17FN6O and has a molecular weight of approximately 342.34 g/mol. Its structure features a tetrazole ring, which is known for enhancing bioactivity through various interactions with biological targets. The presence of the fluoropyrimidine moiety further suggests potential antitumor and antiviral properties.

Research indicates that this compound primarily acts as an inhibitor of various enzymes and receptors involved in cellular signaling pathways. Notably, it has been evaluated for its inhibitory effects on:

- Xanthine Oxidase (XO) : A study demonstrated that derivatives of this compound showed significant inhibition of XO, with a half-maximal inhibitory concentration (IC50) value of 0.312 μM, indicating its potential in managing conditions like gout and hyperuricemia .

- Programmed Cell Death Protein 1 (PD-1) : The compound has also been studied for its role in modulating immune responses by inhibiting the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications to the tetrazole and pyrrolidine components can significantly influence biological activity. For instance, the introduction of different substituents on the pyrrolidine ring has been shown to enhance binding affinity to target proteins, thereby improving overall efficacy .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example:

- Breast Cancer Cell Lines : The compound exhibited cytotoxic effects against MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating potent activity .

- Immune Cell Modulation : In mouse splenocyte assays, the compound was able to restore immune function at concentrations as low as 100 nM, showcasing its potential as an immunomodulatory agent .

In Vivo Studies

Preclinical studies using animal models have shown promising results:

- Tumor Growth Inhibition : In xenograft models, treatment with the compound led to significant reductions in tumor size compared to control groups, supporting its potential application in cancer therapy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Xanthine Oxidase Inhibition : A study focusing on xanthine oxidase inhibitors reported that derivatives similar to this compound could effectively reduce uric acid levels in hyperuricemic mice models .

- Cancer Immunotherapy : Clinical trials exploring PD-1 inhibitors have incorporated compounds like this one, showing enhanced patient responses when used in combination with existing therapies .

Propiedades

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN7O2/c17-12-7-18-16(19-8-12)26-14-4-5-23(9-14)15(25)11-2-1-3-13(6-11)24-10-20-21-22-24/h1-3,6-8,10,14H,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMZDWFPQVSXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.